molecular formula C24H21N3 B12906763 Imidazo[1,2-c]quinazoline, 5,6-dihydro-5,5-dimethyl-2,3-diphenyl- CAS No. 673475-80-4

Imidazo[1,2-c]quinazoline, 5,6-dihydro-5,5-dimethyl-2,3-diphenyl-

Cat. No.: B12906763
CAS No.: 673475-80-4
M. Wt: 351.4 g/mol
InChI Key: YCFSEUXVXNKFBF-UHFFFAOYSA-N
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Description

5,5-Dimethyl-2,3-diphenyl-5,6-dihydroimidazo[1,2-c]quinazoline is a heterocyclic compound that belongs to the class of imidazoquinazolines This compound is characterized by its unique structure, which includes a fused imidazole and quinazoline ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-2,3-diphenyl-5,6-dihydroimidazo[1,2-c]quinazoline typically involves the reaction of 4,5-diphenyl-2-(2-nitrophenyl)imidazole with acetone, induced by a low-valent titanium reagent (TiCl4/Zn) . The reaction conditions are carefully controlled to ensure the formation of the desired product, with the dihydropyrimidine ring being a key intermediate in the process.

Industrial Production Methods

While specific industrial production methods for 5,5-Dimethyl-2,3-diphenyl-5,6-dihydroimidazo[1,2-c]quinazoline are not extensively documented, the synthesis generally follows similar principles as laboratory-scale synthesis. The use of scalable reagents and optimization of reaction conditions are crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-2,3-diphenyl-5,6-dihydroimidazo[1,2-c]quinazoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding quinazoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl rings, to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.

Major Products Formed

Scientific Research Applications

5,5-Dimethyl-2,3-diphenyl-5,6-dihydroimidazo[1,2-c]quinazoline has been explored for its applications in various scientific research areas:

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-2,3-diphenyl-5,6-dihydroimidazo[1,2-c]quinazoline involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors involved in various biological processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in modulating key biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5-Dimethyl-2,3-diphenyl-5,6-dihydroimidazo[1,2-c]quinazoline is unique due to its specific substitution pattern and fused ring system, which confer distinct chemical reactivity and potential biological activity

Properties

CAS No.

673475-80-4

Molecular Formula

C24H21N3

Molecular Weight

351.4 g/mol

IUPAC Name

5,5-dimethyl-2,3-diphenyl-6H-imidazo[1,2-c]quinazoline

InChI

InChI=1S/C24H21N3/c1-24(2)26-20-16-10-9-15-19(20)23-25-21(17-11-5-3-6-12-17)22(27(23)24)18-13-7-4-8-14-18/h3-16,26H,1-2H3

InChI Key

YCFSEUXVXNKFBF-UHFFFAOYSA-N

Canonical SMILES

CC1(NC2=CC=CC=C2C3=NC(=C(N31)C4=CC=CC=C4)C5=CC=CC=C5)C

Origin of Product

United States

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